molecular formula C36H38S9 B12578805 3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene CAS No. 200422-56-6

3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene

Cat. No.: B12578805
CAS No.: 200422-56-6
M. Wt: 759.3 g/mol
InChI Key: RWZNUEAMQLFYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. This compound is characterized by the presence of butylthio groups attached to the bithiophene core. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene involves its interaction with molecular targets in electronic devices. The butylthio groups enhance the compound’s solubility and processability, while the bithiophene core provides the necessary electronic properties for semiconductor applications. The compound’s ability to undergo oxidation and substitution reactions allows for further functionalization, making it versatile for various applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler bithiophene compound without butylthio groups.

    3,3’-Dibutyl-2,2’-bithiophene: A similar compound with butyl groups instead of butylthio groups.

    3,3’-Bis(tert-butylthio)-2,2’-bithiophene: A compound with tert-butylthio groups instead of butylthio groups.

Uniqueness

3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is unique due to the presence of multiple butylthio groups, which enhance its solubility and processability compared to other bithiophene derivatives. This makes it particularly useful in applications requiring solution processing and high-performance electronic properties.

Properties

CAS No.

200422-56-6

Molecular Formula

C36H38S9

Molecular Weight

759.3 g/mol

IUPAC Name

3-butylsulfanyl-5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]-2-[5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene

InChI

InChI=1S/C36H38S9/c1-4-7-18-37-27-16-21-40-34(27)29-13-10-24(42-29)25-11-15-31(43-25)36-33(39-20-9-6-3)23-32(45-36)26-12-14-30(44-26)35-28(17-22-41-35)38-19-8-5-2/h10-17,21-23H,4-9,18-20H2,1-3H3

InChI Key

RWZNUEAMQLFYOF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=C(S5)C6=C(C=CS6)SCCCC)SCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.